(4-Methoxynaphthalen-2-yl)methanol
Description
(4-Methoxynaphthalen-2-yl)methanol is a naphthalene derivative featuring a methoxy group at the 4-position and a hydroxymethyl group at the 2-position of the naphthalene ring. Its molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol (calculated). The compound is typically synthesized through multi-step organic reactions, such as the alkylation or acylation of 4-methoxynaphthalen-2-amine derivatives. For instance, describes a procedure where 4-methoxynaphthalen-2-amine is reacted with 4-chlorobutanoyl chloride to form intermediates like 4-chloro-N-(4-methoxynaphthalen-2-yl)butanamide, which can be cyclized to yield structurally related compounds .
The compound’s polar hydroxymethyl group enhances solubility in polar solvents like methanol, while the methoxy group contributes to its electron-donating properties, influencing reactivity in electrophilic substitution reactions. It is primarily used in pharmaceutical research, such as in the synthesis of dual-acting FFAR1/FFAR4 modulators () or as an intermediate in TRPP3 channel studies ().
Properties
CAS No. |
33295-48-6 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(4-methoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O2/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7,13H,8H2,1H3 |
InChI Key |
OMXZTWAMZQABHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of (4-Methoxynaphthalen-2-yl)methanol with structurally or functionally related naphthalene derivatives, supported by research findings and data.
2-(6-Methoxynaphthalen-2-yl)ethanol
- Molecular Formula : C₁₃H₁₄O₂
- Molecular Weight : 202.25 g/mol
- Key Differences: The ethanol moiety at the 2-position increases hydrophilicity compared to the methanol derivative. Used in synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) due to its structural similarity to naproxen precursors .
- Applications : Intermediate in high-yield synthetic routes (95% purity) for pharmaceutical agents .
4-Methoxybenzyl Alcohol
- Molecular Formula : C₈H₁₀O₂
- Molecular Weight : 138.16 g/mol
- Key Differences :
- Applications : Widely used in fragrance and drug synthesis .
2-[(4-Methoxynaphthalen-2-yl)amino]-5-nitrobenzoic acid (MONNA)
- Molecular Formula : C₁₈H₁₄N₂O₅
- Molecular Weight : 338.32 g/mol
- Key Differences: Incorporates a nitrobenzoic acid group, enabling use as a chloride channel inhibitor in electrophysiology studies. Demonstrated utility in TRPP3 channel activation assays in Xenopus oocytes .
- Applications: Critical for blocking endogenous Cl⁻ currents in ion channel research .
(4-Methoxynaphthalen-2-yl)(phenyl)methanol
- Molecular Formula : C₁₈H₁₆O₂
- Molecular Weight : 264.32 g/mol
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Key Observations
Reactivity: The hydroxymethyl group in (4-Methoxynaphthalen-2-yl)methanol allows for further functionalization, such as oxidation to ketones (e.g., 1-(4-methoxynaphthalen-2-yl)ethan-1-one, ) or participation in nucleophilic substitutions .
Pharmacological Relevance : Derivatives like MONNA () highlight the importance of methoxynaphthalene scaffolds in modulating ion channels, whereas simpler analogs like 4-Methoxybenzyl Alcohol prioritize safety in industrial applications .
Synthetic Challenges : Low yields (e.g., 19.19% in step 2 of ) are common in cyclization reactions of methoxynaphthalene derivatives, necessitating optimization for scale-up .
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